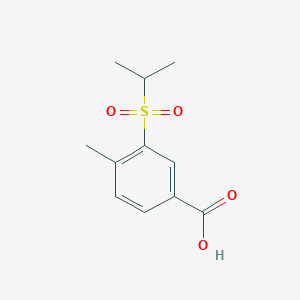
4-(4-Fluorobenzyloxy)Phenol
Übersicht
Beschreibung
4-(4-Fluorobenzyloxy)Phenol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation of Phenol : A study investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, utilizing isomeric fluorophenols like 2-fluorophenol and 3-fluorophenol as analogues. This research is significant for understanding the anaerobic degradation pathways of phenolic compounds, including those related to 4-(4-Fluorobenzyloxy)Phenol (Genthner, Townsend, & Chapman, 1989).
Synthetic Pathways in Bacteria : A novel synthetic pathway for phenol was created in Escherichia coli, which is crucial for understanding the microbial synthesis of phenol and related compounds. This study could provide insights into the microbial interactions with compounds like this compound (Miao et al., 2015).
Properties of Phenol Carboxylase : Research on the properties of phenol carboxylase, an enzyme involved in the metabolism of phenol, helps in understanding the biochemical pathways and potential biotechnological applications of phenol derivatives, including this compound (Lack, Tommasi, Aresta, & Fuchs, 1991).
Artificial Cyclase for Polyprenoids : A study presented a new artificial cyclase for the enantioselective cyclization of 2-(polyprenyl)phenol derivatives, which could have implications in the synthesis and study of compounds like this compound (Ishibashi, Ishihara, & Yamamoto, 2004).
Phenol Hydroxylase Structure : Understanding the structure of phenol hydroxylase, an enzyme that hydroxylates phenols, can provide insights into the enzymatic interaction and potential modification of phenolic compounds, including this compound (Enroth, Neujahr, Schneider, & Lindqvist, 1998).
Synthesis of Tyrosinase Inhibitors : Research on the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, a tyrosinase inhibitor, could be relevant for understanding the synthesis and applications of phenolic compounds like this compound (Ying-qi, 2010).
UDP-Glucuronosyltransferase and Phenol Binding : A study focused on identifying the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the interaction and metabolism of phenolic compounds (Xiong et al., 2006).
Synthesis Technique for Herbicide Intermediates : Research on the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate of phenoxypropionate herbicide, could offer insights into the chemical synthesis and industrial applications of related phenolic compounds (Yuan-yuan, 2009).
Fluorinated o-Aminophenol Derivatives for pH Measurement : A study on fluorinated o-aminophenol derivatives for intracellular pH measurement highlights the potential biomedical applications of phenolic compounds and their derivatives (Rhee, Levy, & London, 1995).
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[Bis(prop-2-enyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7524624.png)
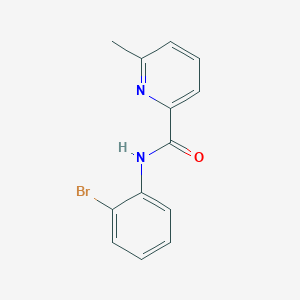
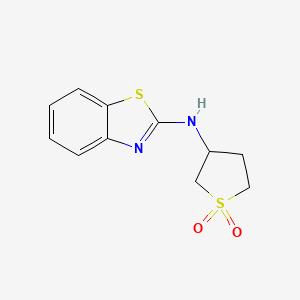
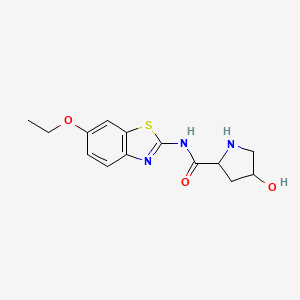
![4-[[2-(4-Methylphenyl)acetyl]amino]benzoic acid](/img/structure/B7524637.png)
![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]ethanamine](/img/structure/B7524640.png)
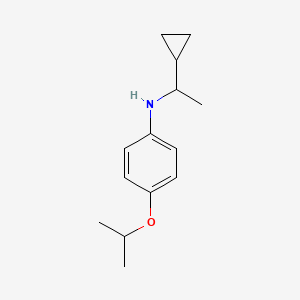
![8-methyl-N-(1-propan-2-ylpiperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B7524661.png)
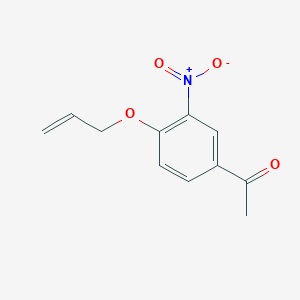

![2-amino-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanol](/img/structure/B7524685.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B7524689.png)
![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
